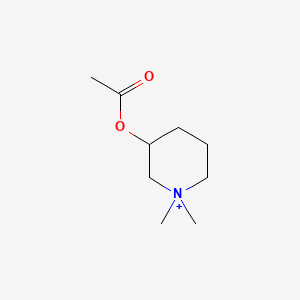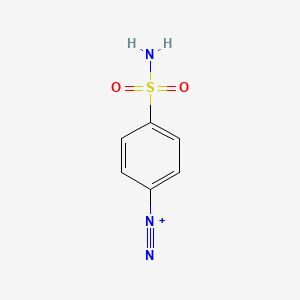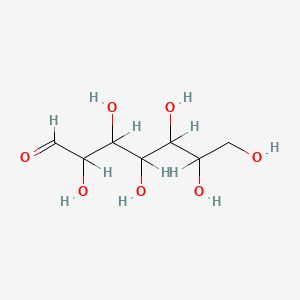
d-Glycero-d-galacto-heptose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Glycero-d-galacto-heptose is a natural product found in Shigella flexneri with data available.
Scientific Research Applications
Synthesis and Chemical Structure
d-Glycero-d-galacto-heptose has been the subject of various synthetic studies. A notable example is the stereospecific synthesis of d-glycero-l-galacto-octulose from a branched-chain aldose using molybdate ions as a catalyst, showcasing the potential for creating complex sugar structures from simpler precursors (Hricovíniová, 2002). Another study explored acid-catalyzed acetonation of d-glycero-d-galacto-heptose, yielding specific pyranoid derivatives, illustrating the versatility of this sugar in chemical reactions (Dmitriev et al., 1976).
Biological Applications and Research
Research on d-glycero-d-galacto-heptose has spanned various biological applications. For instance, it has been studied in the context of bacterial polysaccharides. A study on Eubacterium saburreum revealed that this sugar is a component of its polysaccharide antigens, highlighting its role in microbiology and immunology (Nakazawa et al., 1987). Additionally, d-glycero-d-galacto-heptose has been investigated for its interactions with metal ions like tungstate and molybdate, providing insights into its chemical behavior in various environmental conditions (Matulová et al., 1996).
properties
CAS RN |
5328-64-3 |
|---|---|
Product Name |
d-Glycero-d-galacto-heptose |
Molecular Formula |
C7H14O7 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2 |
InChI Key |
YPZMPEPLWKRVLD-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Other CAS RN |
3146-50-7 5328-64-3 1883-14-3 |
synonyms |
glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



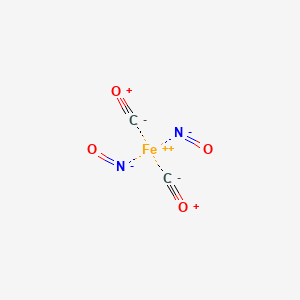
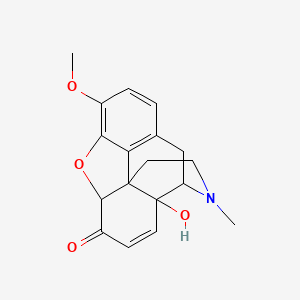

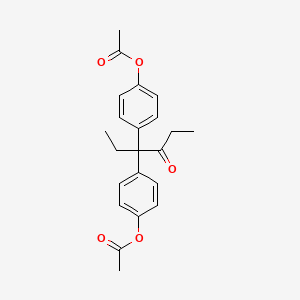
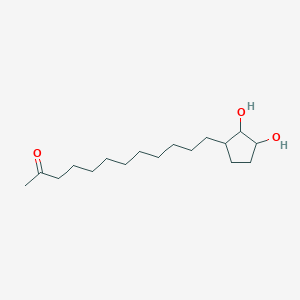
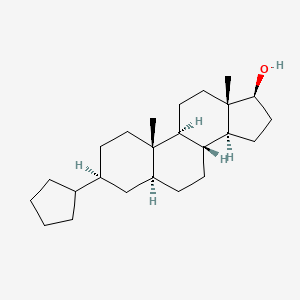


![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)

